molecular formula C7H6N4O2 B13667348 7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13667348
M. Wt: 178.15 g/mol
InChI Key: KBZWWBMREUEGBL-UHFFFAOYSA-N
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Description

7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring The presence of a methyl group at the 7th position and a nitro group at the 6th position further distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods: The use of microwave irradiation and eco-friendly conditions makes this method suitable for industrial applications, ensuring high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a versatile compound for various applications in medicinal chemistry and material sciences.

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6N4O2/c1-5-2-7-9-8-4-10(7)3-6(5)11(12)13/h2-4H,1H3

InChI Key

KBZWWBMREUEGBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=CN2C=C1[N+](=O)[O-]

Origin of Product

United States

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